Ethyl 3-methyl-3-phenylglycidate

Flavor chemistry Stereoisomer sensory analysis Food additive characterization

Ethyl 3-methyl-3-phenylglycidate (CAS 19464-95-0), also designated as ethyl methylphenylglycidate and commonly referred to as strawberry aldehyde, is an epoxide-containing carboxylic acid ester with the molecular formula C₁₂H₁₄O₃. The compound is characterized by a three-membered oxirane ring fused to an ester moiety, with a predicted boiling point of 273.5±30.0 °C and a density of approximately 1.09–1.10 g/cm³.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 19464-95-0
Cat. No. B7769112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-3-phenylglycidate
CAS19464-95-0
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)(C)C2=CC=CC=C2
InChIInChI=1S/C12H14O3/c1-3-14-11(13)10-12(2,15-10)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
InChIKeyLQKRYVGRPXFFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (<1 mg/ml at 68 °F) (NTP, 1992)
SOL IN 3 VOLUMES OF 60% ALCOHOL
1:3 & MORE IN 70% ALCOHOL;  1:2 IN 80% ALC;  INSOL IN WATER;  SOL IN MOST ORGANIC SOLVENTS
111.3 mg/L @ 25 °C (est)
Insoluble in water, glycerol;  Soluble in propylene glycol, fixed oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Methyl-3-Phenylglycidate (CAS 19464-95-0): Technical Baseline for Flavor and Fragrance Procurement


Ethyl 3-methyl-3-phenylglycidate (CAS 19464-95-0), also designated as ethyl methylphenylglycidate and commonly referred to as strawberry aldehyde, is an epoxide-containing carboxylic acid ester with the molecular formula C₁₂H₁₄O₃ . The compound is characterized by a three-membered oxirane ring fused to an ester moiety, with a predicted boiling point of 273.5±30.0 °C and a density of approximately 1.09–1.10 g/cm³ . It is synthesized via the Darzens condensation of acetophenone with ethyl chloroacetate in the presence of a base, yielding a mixture of cis- and trans-diastereomers around the oxirane ring [1]. Commercially available material typically comprises a mixture of diastereoisomers: two cis-forms (each approximately 15–25%) and two trans-forms (each approximately 25–35%), with each stereoisomer exhibiting distinct olfactory characteristics [1][2]. The compound is classified as a flavor and fragrance agent and is listed in the IFRA Code of Practice [3].

Ethyl 3-Methyl-3-Phenylglycidate: Why Stereochemical and Isomeric Composition Precludes Direct Generic Substitution


Procurement decisions for ethyl 3-methyl-3-phenylglycidate cannot be reduced to a generic CAS number specification because the compound exists as a mixture of four stereoisomers whose relative proportions critically govern functional performance. The commercial product contains two cis-diastereomers (each at 15–25% abundance) and two trans-diastereomers (each at 25–35% abundance), with each isomer possessing a distinct olfactory signature [1][2]. Critically, the (+)-enantiomer of the (2S,3S)-configuration delivers a pronounced, recognizable strawberry aroma, whereas the (-)-enantiomer exhibits only a faint, non-specific fruity note [3][4]. Consequently, two batches of material meeting identical GC purity specifications (e.g., ≥98%) may exhibit substantially divergent sensory performance due solely to variations in stereoisomeric distribution. Furthermore, the diastereoselective synthesis of the (E)-isomer via epoxidation of ethyl trans-β-methylcinnamate offers a controlled route to isomerically enriched material [5]. These stereochemical variables render simple CAS-number-based substitution unreliable for applications demanding reproducible flavor or fragrance profiles.

Ethyl 3-Methyl-3-Phenylglycidate: Quantitative Differential Evidence for Informed Procurement


Ethyl 3-Methyl-3-Phenylglycidate: Cis-Isomer Enrichment Delivers Enhanced Flavor Intensity Over Commercial Mixed-Isomer Product

Ethyl 3-methyl-3-phenylglycidate is conventionally manufactured as a mixture of cis- and trans-diastereomers via Darzens condensation. Isolation of the cis-component yields material that exhibits markedly superior flavor performance compared to the standard mixed-isomer product [1]. This differential is directly attributable to stereochemical configuration, not bulk purity [1].

Flavor chemistry Stereoisomer sensory analysis Food additive characterization

Ethyl 3-Methyl-3-Phenylglycidate: (+)-(2S,3S)-Enantiomer Provides Definitive Strawberry Character Versus Weak (-)-Enantiomer Odor

The enantiomers of ethyl 3-methyl-3-phenylglycidate exhibit fundamentally divergent olfactory properties. The (+)-enantiomer, corresponding to the (2S,3S)-configuration, elicits a very recognizable strawberry aroma, whereas the (-)-enantiomer produces only a faint and non-specifically fruity odor [1][2].

Chiral flavor compounds Enantioselective sensory analysis Stereochemistry-odor relationships

Ethyl 3-Methyl-3-Phenylglycidate Diastereoselective Synthesis: (E)-Isomer Selectivity Over (Z)-Isomer Via Controlled Epoxidation

A controlled synthetic route to isomerically enriched ethyl 3-methyl-3-phenylglycidate has been established via diastereoselective epoxidation of ethyl trans-β-methylcinnamate using m-chloroperbenzoic acid [1]. This approach yields the (E)-configured product with selectivity over the (Z)-isomer, providing a defined stereochemical outcome compared to the non-selective Darzens condensation typically employed for commercial production [1].

Diastereoselective synthesis Epoxidation Flavor precursor chemistry

Ethyl 3-Methyl-3-Phenylglycidate cis/trans Isomer Ratio Quantification: Commercial Material Contains Defined Diastereomer Distribution

Commercial ethyl 3-methyl-3-phenylglycidate (strawberry aldehyde) has been analytically characterized to contain a defined distribution of diastereomers: two cis-forms each comprising 15–25% of the mixture, and two trans-forms each comprising 25–35% of the mixture [1]. This quantification establishes a benchmark diastereomer profile against which specific lots or alternative synthetic materials can be compared [1].

Flavor quality control Isomer ratio analysis Diastereomer profiling

Ethyl 3-Methyl-3-Phenylglycidate pH-Dependent Stability: Unstable to Alkali, Moderately Stable to Weak Organic Acids

Ethyl 3-methyl-3-phenylglycidate exhibits pH-dependent stability that imposes formulation constraints. The compound is unstable to alkaline conditions but demonstrates moderate stability in the presence of weak organic acids [1]. This stability profile is a direct consequence of the epoxide ring, which is susceptible to base-catalyzed ring-opening hydrolysis [1].

Flavor stability pH compatibility Formulation shelf-life

Ethyl 3-Methyl-3-Phenylglycidate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


High-Impact Strawberry Flavor Formulations Requiring Maximum Sensory Efficiency

Flavor houses developing premium strawberry profiles should prioritize cis-isomer-enriched ethyl 3-methyl-3-phenylglycidate over standard mixed-isomer commercial product. The isolated cis-component exhibits a much more intense and finer flavor than the previously used mixture of isomers [1]. This differential enables lower usage levels to achieve equivalent or superior sensory impact, reducing per-unit flavor cost and minimizing potential off-notes from the less-active trans-isomers. Procurement specifications should request isomer ratio certification, with preference for lots exhibiting elevated cis-isomer content relative to the baseline 15–25% per cis-diastereomer distribution .

Chiral-Selective Strawberry Flavor Development for Premium Applications

For high-value applications where strawberry flavor authenticity is paramount, procurement of enantiomerically enriched (+)-ethyl (2S,3S)-3-methyl-3-phenylglycidate is justified over racemic material. The (+)-enantiomer delivers a very recognizable strawberry aroma, whereas the (-)-enantiomer contributes only a faint, non-specifically fruity odor [1]. Since racemic material contains approximately 50% of the weakly active (-)-enantiomer, enantiomerically enriched product effectively doubles the active flavor principle per unit mass. This scenario is particularly relevant for pharmaceutical flavor masking, premium confectionery, and luxury personal care products where sensory excellence is non-negotiable.

Acidic Food and Beverage Applications Requiring Epoxide-Containing Flavor Stability

Ethyl 3-methyl-3-phenylglycidate is optimally suited for acidic food and beverage matrices due to its moderate stability in weak organic acids and instability to alkaline conditions [1]. Formulators developing strawberry-flavored yogurts (pH 4.0–4.6), fruit preserves, carbonated soft drinks, and confectionery items should select this compound over alkali-stable strawberry flavor alternatives that may lack its characteristic profile. Conversely, applications in neutral-to-alkaline products (e.g., certain baked goods, dairy beverages with buffering systems) may experience epoxide ring-opening and flavor degradation, warranting consideration of alternative strawberry flavor agents lacking the oxirane moiety [1].

Diastereoselective Synthesis Research Requiring Defined (E)-Isomer Product

Researchers investigating stereochemistry-odor relationships or developing novel flavor delivery systems should consider ethyl 3-methyl-3-phenylglycidate prepared via diastereoselective epoxidation of ethyl trans-β-methylcinnamate using m-chloroperbenzoic acid [1]. This route yields the (E)-configured product with stereoselective control, providing a defined isomeric starting material distinct from the statistical mixture obtained via conventional Darzens condensation. Such material is essential for controlled structure-activity relationship studies and for developing analytical reference standards for isomer-specific quality control [1].

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